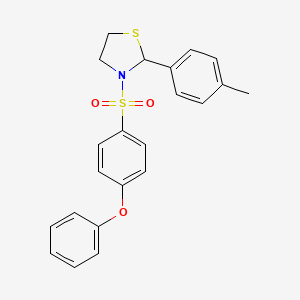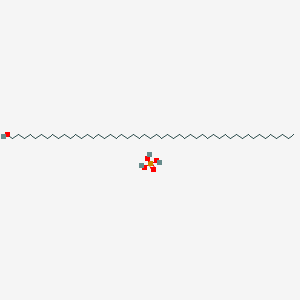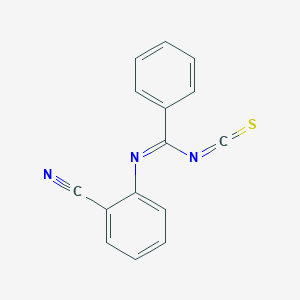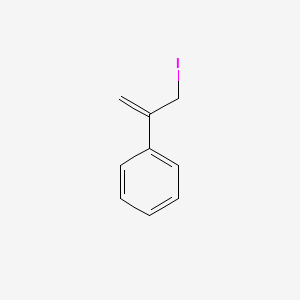![molecular formula C12H18N2 B14235517 5-[(3-ethylcyclohex-2-en-1-yl)methyl]-1H-imidazole CAS No. 423773-41-5](/img/structure/B14235517.png)
5-[(3-ethylcyclohex-2-en-1-yl)methyl]-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(3-ethylcyclohex-2-en-1-yl)methyl]-1H-imidazole is a compound that features a unique structure combining a cyclohexene ring with an imidazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-ethylcyclohex-2-en-1-yl)methyl]-1H-imidazole typically involves the reaction of 3-ethylcyclohex-2-en-1-ylmethyl chloride with imidazole under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
5-[(3-ethylcyclohex-2-en-1-yl)methyl]-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce double bonds or other functional groups.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms on the nitrogen can be replaced by various substituents using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4, H2/Pd
Substitution: Alkyl halides, acyl chlorides, bases like K2CO3 or NaOH
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield alcohols or ketones, while reduction can produce alkanes or alcohols. Substitution reactions can introduce various functional groups onto the imidazole ring.
Aplicaciones Científicas De Investigación
5-[(3-ethylcyclohex-2-en-1-yl)methyl]-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological pathways involving imidazole-containing compounds.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-[(3-ethylcyclohex-2-en-1-yl)methyl]-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. Additionally, the compound can interact with biological membranes, affecting their integrity and function.
Comparación Con Compuestos Similares
Similar Compounds
1H-imidazole: The parent compound, which lacks the cyclohexene moiety.
2-methyl-1H-imidazole: A similar compound with a methyl group on the imidazole ring.
4,5-diphenyl-1H-imidazole: A compound with phenyl groups on the imidazole ring.
Uniqueness
5-[(3-ethylcyclohex-2-en-1-yl)methyl]-1H-imidazole is unique due to the presence of the cyclohexene ring, which can impart different chemical and biological properties compared to other imidazole derivatives. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets.
Propiedades
Número CAS |
423773-41-5 |
|---|---|
Fórmula molecular |
C12H18N2 |
Peso molecular |
190.28 g/mol |
Nombre IUPAC |
5-[(3-ethylcyclohex-2-en-1-yl)methyl]-1H-imidazole |
InChI |
InChI=1S/C12H18N2/c1-2-10-4-3-5-11(6-10)7-12-8-13-9-14-12/h6,8-9,11H,2-5,7H2,1H3,(H,13,14) |
Clave InChI |
YLVCLNWZEOFHHU-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(CCC1)CC2=CN=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



silane](/img/structure/B14235445.png)
![9-([1,1'-Biphenyl]-2-yl)-10-(4-ethenylphenyl)anthracene](/img/structure/B14235448.png)

![N-Cyclohexyl-4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14235465.png)
![3-Methyl-N,N-bis(3-methyl[1,1'-biphenyl]-4-yl)[1,1'-biphenyl]-4-amine](/img/structure/B14235472.png)





![1-[2,6-Di(pyrrolidin-1-yl)pyrimidin-4-yl]-1H-benzotriazole](/img/structure/B14235508.png)
![2-[(Phenylcarbamoyl)amino]thiophene-3-carboxylic acid](/img/structure/B14235515.png)

